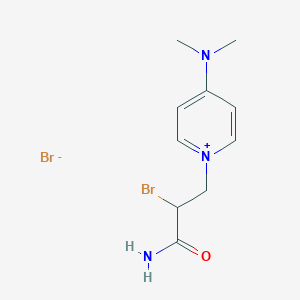
S-Éthyl-S-phényl sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl-S-phenyl sulfoximine is an organosulfur compound characterized by the presence of a sulfoximine functional group
Applications De Recherche Scientifique
S-Ethyl-S-phenyl sulfoximine has diverse applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and in protein modification studies.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Mécanisme D'action
Target of Action
S-Ethyl-S-phenyl sulfoximine is a type of organosulfur compound known as a sulfoximine Sulfoximines have been noted for their medicinal chemistry properties , suggesting they interact with biological targets to exert their effects.
Mode of Action
Sulfoximines, in general, are known to undergo various chemical transformations, including reductive and oxidative pathways, as well as carbon-sulfur (c-s) bond cleavage reactions . These transformations can lead to changes in the targets they interact with.
Biochemical Pathways
Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, can affect various biochemical pathways due to their ability to undergo different chemical transformations
Result of Action
Given the medicinal chemistry properties of sulfoximines , it can be inferred that they may have significant effects at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl-S-phenyl sulfoximine typically involves the imination of sulfoxides or the oxidation of sulfilimines. One common method is the reaction of sulfoxides with sodium azide in the presence of Eaton’s reagent at elevated temperatures . Another approach involves the use of bis(rhodium) catalysts and trifluoroethanol as a solvent . These methods yield high purity products and are efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of S-Ethyl-S-phenyl sulfoximine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures and environmental considerations are crucial in industrial settings to handle reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethyl-S-phenyl sulfoximine undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonimidates or sulfonamides under acidic conditions.
Reduction: Reduction to sulfoxides or sulfides using reducing agents.
Substitution: N-arylation and N-alkylation reactions with aryl or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Copper(I) iodide, arylboronic acids, palladium catalysts.
Major Products:
Oxidation: Sulfonimidates, sulfonamides.
Reduction: Sulfoxides, sulfides.
Substitution: N-arylated or N-alkylated sulfoximines.
Comparaison Avec Des Composés Similaires
Sulfonimidates: Share a similar sulfur(VI) center but differ in their reactivity and applications.
Sulfonamides: Structurally related but lack the additional nitrogen atom present in sulfoximines.
Sulfilimines: Precursors to sulfoximines, with different oxidation states and reactivity.
Uniqueness: Its unique sulfoximine functional group provides additional reactivity and the ability to form chiral centers, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
ethyl-imino-oxo-phenyl-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERBDXVCFTGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![2-methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B2432604.png)


![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
![4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2432610.png)

![2-chloro-N-{2-[(2-cyanobenzyl)thio]ethyl}acetamide](/img/structure/B2432615.png)
![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)
